3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives have been shown to inhibit certain enzymes and proteins, leading to their biological effects. The compound may exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate include other pyrimidine derivatives such as:
Imatinib: Used in the treatment of leukemia.
Dasatinib: Another leukemia treatment.
Nilotinib: Also used for leukemia. These compounds share the pyrimidine scaffold but differ in their substituents and specific applications.
Properties
Molecular Formula |
C16H17ClN2O2S |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-5-22-16-18-9-13(17)14(19-16)15(20)21-12-7-10(2)6-11(3)8-12/h6-9H,4-5H2,1-3H3 |
InChI Key |
CGMDAJVEGMGYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)OC2=CC(=CC(=C2)C)C)Cl |
Origin of Product |
United States |
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